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Compound of Interest

Compound Name:
Methyl 3-oxothiomorpholine-2-

carboxylate

CAS No.: 1795304-62-9

Cat. No.: B1373206

Get Quote

Executive Summary: The Sulfur Advantage
In medicinal chemistry, the substitution of the morpholine oxygen with sulfur to create

thiomorpholine is a classic yet underutilized bioisosteric replacement. While morpholine is

ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid), thiomorpholine offers distinct

physicochemical advantages that alter pharmacokinetics and binding affinity.

The core technical differentiator is the sulfur atom's capacity for valency expansion and

lipophilicity modulation. Unlike the ether oxygen of morpholine, the thioether sulfur:

Increases Lipophilicity (LogP): Enhancing blood-brain barrier (BBB) permeability and cell

wall penetration in Mycobacteria.

Metabolic Switching: The sulfur center acts as a metabolic handle, susceptible to oxidation

into sulfoxides (S=O) and sulfones (O=S=O). These metabolites often retain biological

activity but possess vastly different polarity profiles, effectively creating a "pro-drug-like"

distribution mechanism.
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Metal Chelation: The soft sulfur donor allows for unique coordination with metalloenzymes

(e.g., Zinc-dependent matrix metalloproteinases).

This guide dissects the biological activity of thiomorpholine derivatives across metabolic,

oncological, and antimicrobial domains, providing validated protocols and mechanistic insights.

Structural Activity Relationship (SAR) & Chemical
Space
The biological efficacy of thiomorpholine derivatives hinges on three primary modification

vectors: Nitrogen-substitution (

-R), Carbon-substitution (

-R), and Sulfur-oxidation (

-Ox).

The SAR Landscape
-Substitution: The most common point of diversity. Attaching electron-withdrawing groups
(sulfonyl, acyl) often improves metabolic stability. Bulky aryl groups here (e.g., biphenyl) are
critical for DPP-4 inhibition and hypolipidemic activity by occupying hydrophobic pockets in
the target enzyme.

Sulfur Oxidation State: Converting the sulfide to a sulfoxide introduces a chiral center,

allowing for stereoselective binding. Sulfones often show increased water solubility

compared to the parent sulfide while maintaining H-bond accepting capability similar to

morpholine.

Ring Constraints: Fusing the thiomorpholine ring to quinolines or thiazoles significantly

enhances antimicrobial potency (specifically anti-tubercular) by enforcing a planar

conformation that intercalates with DNA or binds rigid enzyme pockets.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373206?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thiomorpholine
Scaffold

N-Substitution (Position 4)

S-Modification (Position 1)

C-Substitution (Positions 2,3,5,6)

Aryl/Biphenyl Groups:
DPP-4 Inhibition (Hydrophobic Pocket)

Acyl/Sulfonyl:
Metabolic Stability

Oxidation (S=O, O=S=O):
Polarity Switch & H-Bonding

Metal Coordination:
MMP/Metalloenzyme Inhibition

Ring Fusion (Quinoline/Thiazole):
Anti-TB Activity (DNA Intercalation)

Stereocenters:
Chiral Selectivity

Click to download full resolution via product page

Figure 1: Structural Activity Relationship (SAR) map of the thiomorpholine scaffold highlighting

functionalization vectors.

Therapeutic Sector A: Metabolic Regulation
(Diabetes & Lipids)[1][2]
Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-

4), a key enzyme in glucose homeostasis.[1]

Mechanism of Action: DPP-4 Inhibition
DPP-4 degrades Incretin hormones (GLP-1 and GIP).[2][3] Inhibiting DPP-4 extends the half-

life of GLP-1, stimulating insulin secretion and suppressing glucagon.[3] Thiomorpholine

derivatives, particularly those with thiosemicarbazone or biphenyl moieties, bind to the S1 and

S2 hydrophobic sub-sites of the DPP-4 active site.
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Compound 2f (Pyrazolyl-thiosemicarbazone thiomorpholine derivative) exhibited an IC50 of

1.26 nM, superior to the market standard Sitagliptin (IC50 = 4.38 nM).[2]

Hypolipidemic Effect: Certain N-substituted thiomorpholines inhibit squalene synthase,

reducing plasma triglycerides and LDL cholesterol by up to 80% in rat models.[4][5][6]

Protocol: Fluorescence-Based DPP-4 Inhibition Assay
Standardized for high-throughput screening of thiomorpholine libraries.

Reagents:

Recombinant human DPP-4 enzyme.

Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

Workflow:

Preparation: Dissolve thiomorpholine test compounds in DMSO. Prepare serial dilutions (0.1

nM to 100 µM).

Incubation: Add 20 µL of enzyme solution (10 ng/well) and 10 µL of test compound to a black

96-well plate. Incubate at 37°C for 15 minutes to allow equilibrium binding.

Initiation: Add 20 µL of Gly-Pro-AMC substrate (50 µM final concentration).

Measurement: Monitor fluorescence continuously for 30 minutes at Excitation 360 nm /

Emission 460 nm.

Calculation: Determine the slope of the linear phase (reaction velocity). Calculate %

Inhibition =

.

Therapeutic Sector B: Oncology (Kinase Inhibition)
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Thiomorpholine scaffolds are increasingly used to target the PI3K/Akt/mTOR signaling

pathway, which is hyperactivated in many cancers.

Dual PI3K/mTOR Inhibition
Compounds substituting the morpholine oxygen of PI3K inhibitors with sulfur (and subsequent

oxidation) have shown retained potency with altered solubility profiles.

Compounds 37a/38b: Demonstrated moderate PI3K

inhibition (IC50 ~120 µM) but serve as lead scaffolds for optimization.[6]

Cytotoxicity: Thiazolyl-thiomorpholine derivatives (e.g., Compound 10c) show selective

cytotoxicity against A549 (Lung) and HeLa (Cervical) cancer lines with IC50 values in the low

micromolar range (10–30 µM).
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Figure 2: Intervention of thiomorpholine derivatives in the PI3K/mTOR proliferation pathway.[7]

Therapeutic Sector C: Antimicrobial & CNS Activity
Antitubercular Activity (The Lipophilic Edge)
The enhanced lipophilicity of thiomorpholine over morpholine is critical for penetrating the

mycolic acid-rich cell wall of Mycobacterium tuberculosis.

Quinoline-Thiomorpholine Hybrids: Exhibit potent anti-TB activity.[7][8]
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Schiff Base Derivatives (7b, 7c): Showed MIC values of 7.81 µg/mL against M. smegmatis,

comparable to streptomycin in early screens.[7]

Acetylcholinesterase (AChE) Inhibition
For Alzheimer's therapy, dual binding site inhibitors are preferred.

Compound 11g: A 4-N-phenylaminoquinoline-thiomorpholine hybrid.

Potency: IC50 = 1.94 µM against AChE.[9][10]

Mechanism: Kinetic studies confirm mixed-type inhibition, meaning the compound binds to

both the catalytic active site (CAS) and the peripheral anionic site (PAS), preventing

acetylcholine breakdown and amyloid-beta aggregation.

Protocol: Ellman’s Assay for AChE Inhibition
Modified for Thiomorpholine derivatives.

Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

Enzyme Mix: Dilute AChE (from electric eel) to 0.03 U/mL in buffer.

Substrate Mix: 0.5 mM Acetylthiocholine iodide (ATCI) + 0.3 mM DTNB (Ellman's reagent).

Reaction:

Mix 100 µL enzyme + 20 µL test compound (in DMSO/buffer).

Incubate 15 mins at 25°C.

Add 100 µL Substrate Mix.

Detection: Measure Absorbance at 412 nm immediately (t=0) and every 60s for 5 mins. The

yellow color results from the reaction of thiocholine with DTNB.

Quantitative Data Summary
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Compound
Class

Target /
Activity

Key Derivative
Potency (IC50 /
MIC)

Reference

Thiosemicarbazo

ne

DPP-4 Inhibition

(Diabetes)
Compound 2f 1.26 nM [1]

Quinoline-Hybrid
Acetylcholinester

ase (CNS)
Compound 11g 1.94 µM [2]

Schiff Base
Antitubercular

(M. smegmatis)
Compound 7b 7.81 µg/mL [3]

Thiazolyl-Thio
Cytotoxicity

(Lung Cancer)
Compound 10c 10.1 µM [4]

N-Aryl Thio
Hypolipidemic

(Cholesterol)
Compound 5 -80% Plasma TG [5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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